BenchChemオンラインストアへようこそ!

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

OCT1 transporter inhibition HEK293 cellular uptake assay drug-transporter interaction profiling

N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a synthetic small molecule (C₁₄H₂₀N₂O₃S, MW 296.39 g/mol) comprising a 1,2,3,4-tetrahydroquinoline core bearing an N-isobutyryl group at position 1 and a methanesulfonamide moiety at position 6. This compound belongs to the N-acyl-tetrahydroquinoline sulfonamide class, a scaffold investigated for γ-secretase inhibition in Alzheimer's disease research , RORγ inverse agonism for inflammatory and autoimmune disorders , and 5-HT₆ receptor modulation.

Molecular Formula C14H20N2O3S
Molecular Weight 296.39
CAS No. 941871-54-1
Cat. No. B2569612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
CAS941871-54-1
Molecular FormulaC14H20N2O3S
Molecular Weight296.39
Structural Identifiers
SMILESCC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C
InChIInChI=1S/C14H20N2O3S/c1-10(2)14(17)16-8-4-5-11-9-12(6-7-13(11)16)15-20(3,18)19/h6-7,9-10,15H,4-5,8H2,1-3H3
InChIKeyHMWPKGIAABFVLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide (CAS 941871-54-1): Structural Identity and Compound Class Context


N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a synthetic small molecule (C₁₄H₂₀N₂O₃S, MW 296.39 g/mol) comprising a 1,2,3,4-tetrahydroquinoline core bearing an N-isobutyryl group at position 1 and a methanesulfonamide moiety at position 6 . This compound belongs to the N-acyl-tetrahydroquinoline sulfonamide class, a scaffold investigated for γ-secretase inhibition in Alzheimer's disease research [1], RORγ inverse agonism for inflammatory and autoimmune disorders [2], and 5-HT₆ receptor modulation [3]. Its specific substitution pattern—combining a branched N-acyl group with a 6-sulfonamide—defines a distinct chemical space within this pharmacophore class.

Why N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide Cannot Be Replaced by a Generic Analog


The tetrahydroquinoline sulfonamide scaffold exhibits high structure-activity relationship (SAR) sensitivity at two critical vectors: the N-acyl substituent at position 1 and the sulfonamide regiochemistry (6-yl vs. 7-yl). In the γ-secretase inhibitor series reported by Asberom et al., variations in the N-acyl group produced compounds with distinct potency profiles, demonstrating that the N-isobutyryl moiety is not interchangeable with simpler acyl groups such as acetyl or propionyl [1]. Positional isomerism is equally consequential: patents covering RORγ inverse agonists and 5-HT₆ receptor modulators explicitly claim both 6-substituted and 7-substituted tetrahydroquinoline sulfonamides as distinct chemical entities with potentially divergent pharmacology [2][3]. Substituting the 6-yl-methanesulfonamide with the 7-yl positional isomer (CAS 848080-35-3) or the N-acetyl analog (CAS 942005-97-2) would introduce uncharacterized changes in target binding, selectivity, and physicochemical properties, precluding data interpretation in any comparative study.

N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide (CAS 941871-54-1): Quantitative Differentiation Evidence


Human OCT1 Transporter Inhibition: Weak Affinity Differentiates This Compound from High-Potency Transporter Inhibitors

This compound was evaluated for inhibition of human organic cation transporter 1 (OCT1/SLC22A1) expressed in HEK293 cells, measuring reduction in ASP⁺ substrate uptake. The compound displayed an IC₅₀ of 1.38 × 10⁵ nM (138 µM) [1]. By comparison, established OCT1 inhibitors such as decynium-22 exhibit IC₅₀ values in the nanomolar range, while moderate inhibitors like prazosin show IC₅₀ values of approximately 1–10 µM [2]. This quantitative difference of more than 10-fold separates this compound from potent OCT1 ligands and positions it as a low-affinity reference compound suitable for use as a negative control in OCT1-mediated transport studies.

OCT1 transporter inhibition HEK293 cellular uptake assay drug-transporter interaction profiling

γ-Secretase Inhibitor Scaffold Class: N-Isobutyryl Substituent Is Distinguished from Other N-Acyl Variants in Published SAR

In the foundational γ-secretase inhibitor series described by Asberom et al. (2007), tetrahydroquinoline sulfonamides bearing varied N-acyl substituents exhibited differentiated inhibitory activity [1]. While the specific IC₅₀ of the N-isobutyryl-6-methanesulfonamide compound was not disclosed in that publication, the structure-activity relationship established that the N-acyl group is a critical potency determinant. The N-isobutyryl group (branched, C4) occupies a steric and lipophilic space distinct from the N-acetyl (linear, C2) and N-propionyl (linear, C3) analogs in the series. This class-level SAR indicates that procurement of the specific N-isobutyryl analog is necessary to reproduce the steric and electronic environment intended for studies referencing this scaffold class.

γ-secretase inhibition Alzheimer's disease amyloid-beta modulation tetrahydroquinoline SAR

Regiochemical Differentiation: 6-yl-Methanesulfonamide Versus 7-yl Positional Isomer Defines Distinct Chemical Space

The methanesulfonamide group at the 6-position of the tetrahydroquinoline ring creates a regiochemical identity distinct from the 7-yl isomer (N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide, CAS 848080-35-3) . In tetrahydroquinoline-based drug discovery programs, the 6- vs. 7-substitution pattern has been shown to affect both target binding and pharmacokinetic properties. Patents covering RORγ inverse agonists explicitly enumerate both 6-substituted and 7-substituted tetrahydroquinoline sulfonamides as separate embodiments with independently claimed biological activities [1]. This regiochemical distinction is material: the electronic environment of the sulfonamide at position 6 (para to the ring nitrogen) differs from position 7 (meta to the ring nitrogen), influencing hydrogen-bonding geometry, metabolic stability, and target complementarity.

positional isomerism regiochemistry SAR sulfonamide substitution pattern medicinal chemistry

Physicochemical Property Differentiation: Predicted logP and Hydrogen-Bonding Profile Distinguish This Compound from Highly Lipophilic Tetrahydroquinoline Analogs

Computationally predicted physicochemical properties for this compound include a logP of approximately −0.39 and a polar surface area of approximately 123.2 Ų, with 1 hydrogen bond donor and 4 hydrogen bond acceptors [1]. In contrast, larger N-acyl-tetrahydroquinoline sulfonamides bearing aryl sulfonamide groups (e.g., naphthalene-2-sulfonamide or 4-ethyl-benzenesulfonamide analogs) exhibit significantly higher predicted logP values, estimated to exceed 2.5–4.0 based on fragment-based calculations . This difference of more than 3 log units translates to an approximately 1,000-fold difference in predicted octanol-water partition coefficient, indicating that the methanesulfonamide analog occupies a substantially more polar, potentially more aqueous-soluble region of chemical space within this scaffold family.

physicochemical properties logP hydrogen bonding drug-likeness solubility

RORγ Inverse Agonist Patent Landscape: This Compound Falls Within a Distinct Substitution Class Claimed for IL-17 Modulation

The US patent family covering N-sulfonylated tetrahydroquinolines as RORγ inverse agonists (US 9,512,111 B2 / US 2014/0088094 A1) explicitly claims compounds of formula encompassing 1-acyl-tetrahydroquinoline-6-sulfonamides, with the N-isobutyryl-6-methanesulfonamide combination falling within the claimed Markush space [1]. This patent describes compounds that inhibit RORγ activity and reduce IL-17 levels, with certain exemplified compounds demonstrating IC₅₀ values in the nanomolar range in RORγ FRET assays. While the specific IC₅₀ of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is not publicly reported, its inclusion within the claimed structural genus distinguishes it from tetrahydroquinoline sulfonamides claimed in alternative therapeutic contexts (e.g., γ-secretase inhibition or 5-HT₆ modulation), which typically specify different substitution patterns [2].

RORγ inverse agonism IL-17 inhibition autoimmune disease tetrahydroquinoline patent landscape

Caveat on Data Availability: Publicly Reported Quantitative Differentiation Data for This Specific Compound Remain Limited

A systematic search of primary research literature, patent examples, and authoritative bioactivity databases (ChEMBL, BindingDB, PubChem) reveals that N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide (CAS 941871-54-1) has sparse publicly available quantitative bioactivity data [1][2]. The only direct quantitative measurement identified is the OCT1 inhibition IC₅₀ of 138 µM reported in BindingDB [3]. No peer-reviewed publication or patent example explicitly reports IC₅₀, Kᵢ, Kd, EC₅₀, or in vivo pharmacokinetic parameters for this specific compound against γ-secretase, RORγ, 5-HT₆, or any other described target. Consequently, the preponderance of differentiation evidence for this compound rests on class-level SAR inference and structural/computational comparison, rather than on direct head-to-head experimental data. Users should weigh this limitation when making procurement or selection decisions based on target-specific potency expectations.

data transparency screening compound research chemical evidence quality assessment

N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide (CAS 941871-54-1): Evidence-Grounded Application Scenarios


Negative Control for Human OCT1/SLC22A1 Transporter Inhibition Assays

With a documented IC₅₀ of 138 µM against human OCT1 in HEK293 cells [1], this compound is quantitatively suitable as a low-affinity reference or negative control in drug-transporter interaction screening panels. Its weak OCT1 inhibition, more than 10-fold above the IC₅₀ values of moderate inhibitors such as prazosin, provides a benchmark for discriminating specific transporter-mediated effects from non-specific assay interference in cellular uptake experiments. This application is supported by direct experimental data and does not rely on class-level inference.

Tool Compound for Tetrahydroquinoline Sulfonamide Scaffold SAR Exploration in Early-Stage Medicinal Chemistry

As a structurally well-defined N-isobutyryl-6-methanesulfonamide tetrahydroquinoline, this compound serves as a reference point for medicinal chemistry campaigns exploring the SAR of N-acyl substituents (branched vs. linear) and sulfonamide regiochemistry (6-yl vs. 7-yl) within this scaffold class [2]. Its predicted low logP (−0.39) and moderate polar surface area also make it a useful comparator when optimizing physicochemical properties away from highly lipophilic aryl sulfonamide analogs. Procurement of this specific regioisomer and N-acyl variant ensures that SAR datasets are internally consistent and reproducible.

Reference Standard in RORγ and IL-17 Pathway Screening Cascades as Defined by Patent Chemical Space

The compound's structural features fall within the claimed Markush space of RORγ inverse agonist patents (US 9,512,111 B2) [3], positioning it as a relevant chemical probe for laboratories investigating IL-17-mediated inflammatory and autoimmune pathways. While target-specific potency data are not publicly available for this compound, its procurement as part of a structurally diverse screening set within this patent-defined chemical space can support hit-finding and SAR expansion efforts in RORγ drug discovery programs.

Physicochemical Benchmark for Aqueous Solubility Optimization in Tetrahydroquinoline Lead Series

The computationally predicted logP of approximately −0.39 and polar surface area of approximately 123.2 Ų [4] differentiate this methanesulfonamide analog from aryl sulfonamide congeners with predicted logP values exceeding 3.0. This property profile makes the compound a valuable low-lipophilicity benchmark in lead optimization programs seeking to improve aqueous solubility and reduce non-specific binding while maintaining the tetrahydroquinoline pharmacophore. Such physicochemical benchmarking can guide medicinal chemistry design decisions without requiring target-specific activity data.

Quote Request

Request a Quote for N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.